molecular formula C10H15NO2 B12216244 2-[(Dimethylamino)methylidene]-5-methylcyclohexane-1,3-dione CAS No. 106551-63-7

2-[(Dimethylamino)methylidene]-5-methylcyclohexane-1,3-dione

Cat. No.: B12216244
CAS No.: 106551-63-7
M. Wt: 181.23 g/mol
InChI Key: MYBHPGGKRQVRKK-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methylidene]-5-methylcyclohexane-1,3-dione is a cyclohexane-1,3-dione derivative characterized by a 5-methyl substituent on the cyclohexane ring and a dimethylamino-functionalized methylidene group at position 2. This compound belongs to a class of enamine derivatives, where the electron-rich dimethylamino group enhances nucleophilicity and influences electronic properties.

Properties

CAS No.

106551-63-7

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-(dimethylaminomethylidene)-5-methylcyclohexane-1,3-dione

InChI

InChI=1S/C10H15NO2/c1-7-4-9(12)8(6-11(2)3)10(13)5-7/h6-7H,4-5H2,1-3H3

InChI Key

MYBHPGGKRQVRKK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C(=CN(C)C)C(=O)C1

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(Dimethylamino)methylidene]-5-methylcyclohexane-1,3-dione typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with dimethylformamide dimethyl acetal (DMF-DMA) in dry xylene. The reaction mixture is refluxed for a couple of hours, followed by cooling and recrystallization from ethanol to obtain the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-[(Dimethylamino)methylidene]-5-methylcyclohexane-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

2-[(Dimethylamino)methylidene]-5-methylcyclohexane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methylidene]-5-methylcyclohexane-1,3-dione involves its interaction with molecular targets such as enzymes and proteins. The dimethylamino group plays a crucial role in its binding affinity and reactivity. The compound can form complexes with metal ions, which may inhibit enzyme activity by blocking the active site .

Comparison with Similar Compounds

Substituent Diversity in Cyclohexane-1,3-dione Derivatives

The following table highlights key structural differences and similarities between 2-[(Dimethylamino)methylidene]-5-methylcyclohexane-1,3-dione and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent at Position 2 Key Functional Groups
This compound (Target) C₁₁H₁₅NO₂ 193.24 Dimethylamino-methylidene Enamine, diketone
2-{[(4-Acetylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione C₂₁H₁₉NO₃ 333.38 4-Acetylphenylamino-methylidene Aryl enamine, diketone
5-(3-Chlorophenyl)-2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylene)-1,3-dione C₁₈H₁₈ClN₃O₂ 343.81 Imidazole-ethylamino-methylidene Heterocyclic enamine, diketone
2-[1-(Allyloxyamino)propylidene]-5-methylcyclohexane-1,3-dione C₁₃H₂₀N₂O₃ 252.31 Allyloxyamino-propylidene Oxime ether, diketone
2-(2-(3-Bromophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione C₁₅H₁₅BrO₃ 323.18 3-Bromophenyl-oxoethyl Ketone, diketone

Key Observations :

  • Electronic Effects: The dimethylamino group in the target compound acts as an electron donor, enhancing resonance stabilization of the enamine system. In contrast, aryl substituents (e.g., 4-acetylphenyl in ) introduce electron-withdrawing effects, altering reactivity in nucleophilic or electrophilic reactions.
  • Biological Relevance : Imidazole-containing analogs (e.g., ) may exhibit enhanced biological activity due to the heterocyclic moiety, which is often associated with enzyme inhibition or receptor binding .
  • Synthetic Flexibility: Allyloxyamino derivatives (e.g., ) demonstrate the use of oxime ethers as intermediates in functionalization, enabling further derivatization for agrochemical applications .

Physicochemical Properties and Spectral Characterization

Spectral Data

  • IR Spectroscopy: Analogs exhibit strong C=O stretching vibrations at ~1700 cm⁻¹ (diketone) and ~1600 cm⁻¹ (enamine or aryl C=C) . The dimethylamino group may show N–H or C–N stretches in the 2800–3000 cm⁻¹ range, though this is absent in dimethylated derivatives.
  • ¹H NMR : Methyl groups on the cyclohexane ring resonate at δ 0.8–1.2 ppm, while enamine protons appear downfield (δ 5.0–7.0 ppm) depending on substituent electronics .

Solubility and Stability

  • The dimethylamino group enhances solubility in polar solvents (e.g., DMSO, ethanol) compared to halogenated analogs (e.g., ), which are more lipophilic.
  • Stability studies on 5-methylcyclohexane-1,3-dione derivatives indicate susceptibility to hydrolysis under acidic conditions, necessitating anhydrous storage .

Biological Activity

2-[(Dimethylamino)methylidene]-5-methylcyclohexane-1,3-dione, also known by its CAS number 75039-59-7, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.

  • Molecular Formula : C11H17NO2
  • Molecular Weight : 195.258 g/mol
  • CAS Number : 75039-59-7

Biological Activity Overview

The compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
  • Antioxidant Properties : The compound has demonstrated the capacity to scavenge free radicals, thereby protecting cells from oxidative damage. This property is crucial for potential applications in preventing oxidative stress-related diseases.
  • Anticancer Effects : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. Its mechanism involves inducing apoptosis and cell cycle arrest, although further research is necessary to elucidate the exact pathways involved.

The biological effects of this compound can be summarized as follows:

  • Cell Membrane Disruption : The compound interacts with lipid bilayers, leading to increased permeability and eventual cell lysis in microbial cells.
  • Free Radical Scavenging : It donates electrons to free radicals, neutralizing them and preventing cellular damage.
  • Apoptosis Induction : In cancer cells, it activates caspases and other apoptotic pathways, leading to programmed cell death.

Antimicrobial Activity

A study published in Molecules demonstrated that the compound exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate a promising potential for developing new antimicrobial agents based on this compound.

Antioxidant Activity

Research conducted by various authors has utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to assess the antioxidant capacity of this compound. The results indicated an IC50 value of approximately 50 µg/mL, suggesting moderate antioxidant activity compared to standard antioxidants like ascorbic acid.

Anticancer Properties

In vitro studies have shown that the compound can inhibit the growth of breast cancer cell lines (MCF-7) with an IC50 value of around 15 µg/mL. The mechanism appears to involve G2/M phase cell cycle arrest and increased apoptosis markers such as cleaved PARP and caspase activation.

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